molecular formula C10H20N2O3 B2924093 N-(5-Hydroxypentyl)morpholine-4-carboxamide CAS No. 1696921-55-7

N-(5-Hydroxypentyl)morpholine-4-carboxamide

Cat. No.: B2924093
CAS No.: 1696921-55-7
M. Wt: 216.281
InChI Key: VFWSQBQIIIZFBD-UHFFFAOYSA-N
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Description

N-(5-Hydroxypentyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C 10 H 20 N 2 O 3 and a molecular weight of 216.28 g/mol . Its structure features a morpholine ring, a carboxamide linker, and a terminal hydroxypentyl chain, making it a candidate for various research applications. The compound is characterized by its SMILES notation: C1COCCN1C(=O)NCCCCCO . This compound belongs to the morpholine-4-carboxamide class, which is of significant interest in medicinal and synthetic chemistry. While specific biological data for this entity is not yet widely published, its structural framework suggests potential as a building block in organic synthesis or as a precursor for further chemical modification. The presence of both a carboxamide and a primary alcohol functional group provides two distinct sites for chemical derivatization, which can be exploited to create libraries of compounds for screening purposes . Researchers may also investigate its potential as a component in the development of prodrugs or as a scaffold in peptide mimicry, given the common use of morpholine and carboxamide groups in drug design . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-hydroxypentyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c13-7-3-1-2-4-11-10(14)12-5-8-15-9-6-12/h13H,1-9H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWSQBQIIIZFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696921-55-7
Record name N-(5-hydroxypentyl)morpholine-4-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxypentyl)morpholine-4-carboxamide typically involves the reaction of morpholine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a base. The hydroxypentyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Purification methods, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxypentyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Hydroxypentyl)morpholine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Hydroxypentyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypentyl group and the carboxamide functional group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their functions, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs: Morpholine-4-Carboxamide Derivatives

Morpholine-4-carboxamide derivatives share a common backbone but differ in substituents, leading to variations in biological activity, polarity, and metabolic stability. Key examples include:

Table 1: Comparison of Morpholine-4-Carboxamide Derivatives
Compound Name Substituent Key Features References
N-(4-Chlorophenyl)morpholine-4-carboxamide 4-Chlorophenyl group Crystalline structure with chair conformation morpholine ring; forms hydrogen-bonded chains in solid state .
N-(2-Chloroethyl)morpholine-4-carboxamide 2-Chloroethyl group Chlorine atom enhances electrophilicity; potential reactivity in nucleophilic substitutions .
N-Phenylmorpholine-4-carboxamide Phenyl group Baseline compound for studying π-π interactions; used in solubility studies .
N-[3-CHLORO-4-(4-CHLORO-2-HYDROXYPHENOXY)PHENYL]MORPHOLINE-4-CARBOXAMIDE Chlorophenoxy-phenyl group Complex structure with dual chlorine atoms; potential antimalarial applications .

Key Findings :

  • Crystallinity : Substituted aryl groups (e.g., chlorophenyl) promote crystallinity via intermolecular hydrogen bonding, whereas alkyl chains like hydroxypentyl may reduce crystallization tendencies .

Key Findings :

  • Analytical Detection: Unlike synthetic cannabinoid metabolites, N-(5-Hydroxypentyl)morpholine-4-carboxamide lacks reported retention times or collision energies in mass spectrometry, highlighting a gap in current forensic databases .
  • Structural Divergence: While both classes share hydroxypentyl-carboxamide groups, synthetic cannabinoid metabolites derive from indole or carbazole cores, whereas the morpholine backbone in the target compound may confer distinct receptor-binding profiles .

Biological Activity

N-(5-Hydroxypentyl)morpholine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a morpholine ring with a hydroxypentyl side chain and a carboxamide functional group. This unique structure contributes to its biological activity by enabling specific interactions with biological targets such as enzymes and receptors.

The mechanism of action of this compound involves its ability to modulate the activity of various molecular targets. The hydroxypentyl group enhances binding affinity, while the carboxamide group may play a role in receptor activation or inhibition. This compound has been investigated for its potential to inhibit enzymes or bind to specific receptors, leading to various biological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. It has been studied for its effects on key metabolic enzymes, potentially altering metabolic pathways associated with disease states.

Receptor Binding

The compound has shown promise in binding to specific receptors, which may lead to therapeutic effects. For instance, studies have suggested that it could interact with receptors involved in pain modulation and inflammation, offering potential applications in pain management therapies.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against specific cancer types, suggesting potential as an anticancer agent.
  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in activated immune cells, indicating potential use in treating inflammatory diseases.
  • Pharmacological Profiling : Comprehensive pharmacological profiling revealed that this compound has a favorable safety profile while exhibiting potent biological activity across multiple assays .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits key metabolic enzymes
Receptor BindingBinds to pain modulation receptors
CytotoxicitySignificant cytotoxic effects on cancer cell lines
Anti-inflammatoryReduces cytokine production in immune cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-hydroxypentyl)morpholine-4-carboxamide, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves coupling morpholine-4-carboxamide derivatives with hydroxypentylamine intermediates. For example:

  • Step 1 : Activation of morpholine-4-carboxamide via reaction with chloroformate or carbodiimide reagents to form an active ester (e.g., using EDC/HOBt) .
  • Step 2 : Nucleophilic substitution with 5-hydroxypentylamine under controlled pH (8–9) to avoid side reactions.
  • Step 3 : Purification via silica gel chromatography (eluent: CH2_2Cl2_2/MeOH 10:1) and characterization using 1^1H/13^{13}C NMR and HPLC .
    • Key Intermediates : Tert-butyl-protected amines or epoxide precursors (e.g., oxiran-2-ylmethoxy derivatives) are often used to ensure regioselectivity .

Q. How can researchers validate the purity and structural identity of this compound?

  • Analytical Workflow :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); ≥98% purity is standard for pharmacological studies .
  • NMR : Confirm the presence of morpholine ring protons (δ 3.6–3.8 ppm) and hydroxypentyl chain protons (δ 1.4–1.8 ppm for pentyl, δ 3.5 ppm for -OH) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]+^+ (calculated for C11_{11}H22_{22}N2_2O3_3: 254.16 g/mol).

Advanced Research Questions

Q. What strategies are recommended for resolving stereochemical challenges in derivatives of this compound?

  • Stereochemical Control :

  • Chiral Epoxides : Use enantiopure epoxide intermediates (e.g., (R)- or (S)-2-(chloromethyl)oxirane) to dictate stereochemistry during ring-opening reactions .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen) for kinetic resolution in hydroxypentylamine coupling .
    • Characterization : Single-crystal X-ray diffraction (as in N-(4-chlorophenyl)morpholine-4-carboxamide studies) or chiral HPLC to confirm enantiomeric excess .

Q. How can researchers address conflicting data in metabolic stability studies of this compound?

  • Case Study : Contradictory half-life (t1/2_{1/2}) values in liver microsomes may arise from:

  • Species Variability : Human vs. rodent CYP450 enzyme specificity (e.g., CYP3A4 vs. CYP2D6 dominance) .
  • Experimental Design : Ensure consistent incubation conditions (NADPH concentration, temperature) and use stable isotope-labeled internal standards for LC-MS quantification .
    • Mitigation : Cross-validate using recombinant CYP isoforms or CRISPR-edited hepatocyte models to isolate metabolic pathways .

Q. What computational tools are effective for predicting the β-1 adrenergic receptor binding affinity of this compound analogs?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with conserved residues (e.g., Asp121, Ser204) in the receptor’s active site .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-receptor stability and free energy landscapes (MM-PBSA/GBSA) .
    • Validation : Compare with experimental SPR (surface plasmon resonance) data for binding kinetics (KD_D, kon_{on}/koff_{off}) .

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